REACTION_CXSMILES
|
[OH-:1].[Na+].Br[C:4]1(Br)[C:8](=[O:9])NN[CH:5]1[C:10]([CH3:13])([CH3:12])[CH3:11].C(#N)C.Cl>O>[CH3:11][C:10]([CH3:13])([CH3:12])[C:5]#[C:4][C:8]([OH:1])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
552 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
dibromo-3-t-butyl-5-pyrazolidone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1(C(NNC1=O)C(C)(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
Next, while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
CUSTOM
|
Details
|
to 5° C.
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the solution was subjected to extraction twice with ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
CC(C#CC(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |